Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate
Overview
Description
Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate is a chemical compound with the molecular formula C5H7N3O2 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate, also known as 1-Methyl-1H-[1,2,4]triazole-3-carboxylic acid methyl ester, is a biochemical reagent . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin . Ribavirin is an antiviral drug that has a broad spectrum of activity against multiple viruses .
Mode of Action
It is known that it can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .
Biochemical Pathways
It is used in the synthesis of ribavirin, a nucleoside analogue . Nucleoside analogues are known to interfere with the replication of viral RNA and DNA, thereby inhibiting the proliferation of viruses.
Result of Action
As a precursor to ribavirin, it contributes to the antiviral activity of this drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide to give 3-hydroxymethyl-1H-1,2,4-triazole, followed by oxidation and esterification .
Industrial Production Methods
The industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds, including nucleoside analogues.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid
- 1-Methyl-1H-1,2,4-triazole-3-carbaldehyde
- 1-Methyl-1H-1,2,4-triazole-3-carbonitrile
Uniqueness
Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as a precursor in the synthesis of various nucleoside analogues and other biologically active compounds.
Properties
IUPAC Name |
methyl 1-methyl-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-3-6-4(7-8)5(9)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPPQSVPTZHGMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599833 | |
Record name | Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57031-66-0 | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57031-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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